Lipophilicity (LogP) as a Differentiator Among C7 Isomers
The lipophilicity of a compound, quantified by its LogP value, is a critical parameter influencing membrane permeability and target binding. For the three C₇H₁₂N₂ isomers (sec-butyl, n-butyl, isobutyl), computed LogP values differ significantly. The sec-butyl isomer exhibits an intermediate LogP (1.6) compared to the more lipophilic n-butyl isomer (1.75) and the less lipophilic isobutyl isomer (1.61), indicating distinct pharmacokinetic profiles if used as a drug scaffold [1][2][3]. The computed topological polar surface area (TPSA) is identical for all three (28.7 Ų).
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.6 (XLogP3) |
| Comparator Or Baseline | 2-Butyl-1H-imidazole (CAS 50790-93-7): LogP = 1.75; 2-Isobutyl-1H-imidazole (CAS 61491-92-7): LogP = 1.61 |
| Quantified Difference | sec-butyl is 0.15 units less lipophilic than n-butyl and 0.01 units less than isobutyl |
| Conditions | Computed values (XLogP3) from PubChem |
Why This Matters
This difference in LogP is substantial for lead optimization in drug discovery, as a 0.15-unit shift can alter blood-brain barrier penetration and cellular uptake, making each isomer a unique starting point for medicinal chemistry campaigns.
- [1] PubChem. (2025). 1H-Imidazole, 2-(1-methylpropyl)-. PubChem CID 19094756. Computed Properties: XLogP3. View Source
- [2] PubChem. (2025). 2-Butylimidazole. PubChem CID 109028. Computed Properties: XLogP3. View Source
- [3] PubChem. (2025). 2-Isobutylimidazole. PubChem CID 149947. Computed Properties: XLogP3. View Source
